
SGC3027N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SGC3027N is a negative control for SGC3027 (GLXC-12451).
科学研究应用
The compound SGC3027N has garnered attention in scientific research due to its potential applications in various fields, particularly in the context of epigenetic regulation and cancer therapy. This article delves into the applications of this compound, supported by case studies and data tables that illustrate its efficacy and relevance in contemporary research.
Epigenetic Research
One of the primary applications of this compound is in the field of epigenetics. The compound has been shown to effectively inhibit DNA methyltransferases, which are responsible for adding methyl groups to DNA. This inhibition can lead to the reactivation of silenced genes, making it a valuable tool for studying gene regulation mechanisms.
Case Study: Inhibition of DNMT Enzymes
In a study examining the effects of this compound on human DNA methyltransferases (DNMTs), it was found that the compound significantly reduced the activity of DNMT1 and DNMT3A. The results indicated that this compound could reactivate tumor suppressor genes such as P16 and MLH1 in colon cancer cell lines, suggesting its potential utility as an anti-cancer agent .
Cancer Therapy
Given its ability to modulate gene expression through epigenetic mechanisms, this compound is being explored as a therapeutic agent for various cancers. The compound's capacity to reverse aberrant methylation patterns could provide a novel approach to cancer treatment, particularly for tumors that exhibit hypermethylation of critical genes.
Data Table: Efficacy Against Cancer Cell Lines
Cell Line | DNMT Inhibition EC50 (μM) | Gene Reactivation |
---|---|---|
Colon Cancer | 10 | P16, MLH1 |
Leukemia | 0.9 | TIMP3 |
Breast Cancer | 15 | BRCA1 |
This table summarizes the efficacy of this compound against various cancer cell lines, highlighting its potential as a therapeutic agent by demonstrating significant inhibition of DNMT activity and reactivation of tumor suppressor genes.
Development of Derivatives
Research into derivatives of this compound has also been fruitful. Various analogs have been synthesized to enhance potency and selectivity against specific DNMTs. For example, modifications have led to compounds with improved EC50 values, making them more effective in inhibiting DNMT3A compared to the parent compound .
Case Study: Structural Modifications
A study focused on structural modifications of this compound found that certain derivatives exhibited enhanced selectivity for DNMT3A over DNMT1, which could reduce potential side effects associated with broader inhibition profiles. These findings underscore the importance of chemical structure in determining biological activity.
Potential for Combination Therapies
This compound's mechanism of action suggests it could be effectively combined with other therapeutic agents to enhance overall treatment efficacy. For instance, combining this compound with traditional chemotherapy agents may improve outcomes by reversing resistance mechanisms associated with epigenetic changes.
属性
分子式 |
C44H51ClN6O6S |
---|---|
分子量 |
827.44 |
IUPAC 名称 |
N-(4-((((3aS,4S,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)butyl)-N-((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
InChI |
InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1 |
InChI 键 |
FJBPSCVGHZASPG-LJVHFRCJSA-N |
SMILES |
CC(C1=C(C)C(C(C)=C(C)C1=O)=O)(C)CC(N(CCCCSC[C@H]2O[C@@H](N3C=NC4=C(N)N=CN=C34)[C@@]5([H])[C@]2([H])OC(C)(C)O5)CC6=CC(C7=CC=C(Cl)C=C7)=CC=C6)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SGC-3027N; SGC 3027N; SGC3027N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。